

Comparing neon, argon, and krypton ion emissions from gas field ionization sources

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Compound of Interest

Compound Name: Argon;krypton

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A comparative analysis of ion emissions from Gas Field Ionization Sources (GFIS) reveals distinct characteristics for neon, argon, and krypton, with significant implications for applications such as nano-fabrication. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate gas for their specific needs.

Performance Comparison of Neon, Argon, and Krypton Ion Emissions

The choice of ionization gas in a GFIS significantly impacts the resulting ion beam's properties. Key performance metrics include ion emission current, current-voltage characteristics, and a figure of merit (FOM) for applications like milling and nano-fabrication.

A study comparing these three noble gases from a single-atom tip GFIS found that argon exhibits the highest Figure of Merit (FOM) for faster fabrication, making it a promising candidate for such applications.^[1] Although commercially available GFIS instruments have primarily utilized helium and neon, research indicates that argon and krypton are viable and potentially superior for certain tasks.^{[1][2]}

The ion current instabilities for all three gases can be as low as 8% over an hour, which is considered sufficient for fabrication applications.^[1] Heavier noble gases are generally expected to be more suitable for rapid fabrication due to higher sputtering yields.^[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from experiments comparing neon, argon, and krypton ion emissions from a GFIS with a single-atom tip.

Parameter	Neon (Ne)	Argon (Ar)	Krypton (Kr)
Optimal Tip Temperature	30 K	50 K	65 K
Maximum Ion Emission Current	~600 pA (at 0.06 Pa)	~220 pA (at 0.05 Pa)	~140 pA
Ion Current per Gas Pressure	~10 nA/Pa	~4.4 nA/Pa	~0.8 nA/Pa
Voltage at Peak Current	Higher than Ar and Kr	~8.5 kV	Lower than Ne and Ar
Figure of Merit (FOM) for Fabrication	Lower than Ar	Highest	Lower than Ar

Data extracted from "Characteristics Comparison of Neon, Argon, and Krypton Ion Emissions from Gas Field Ionization Sources with a Single-Atom Tip".[\[3\]](#)

Experimental Protocols

The following is a generalized methodology for characterizing and comparing the ion emissions of neon, argon, and krypton from a GFIS, based on published experimental setups.[\[2\]](#)[\[3\]](#)

1. Ion Source Preparation:

- A single-crystal tungsten wire is used as the ion emitter.
- The wire is electrochemically etched to form a sharp tip.
- The emitter tip is further refined in-situ within a Field Ion Microscope (FIM) chamber using a nitrogen gas etching method to create a single-atom tip.

2. Experimental Apparatus:

- The experiment is conducted in a Field Ion Microscope (FIM) equipped with a double cold-stage Gifford-McMahon (GM) refrigerator.
- The first cold stage is connected to a radiation shield, and the second is connected to the ion emitter tip holder, allowing the tip to be cooled to approximately 24 K.
- Temperature controllers are installed for both cold stages to allow for independent temperature regulation.

3. Gas Introduction and Ionization:

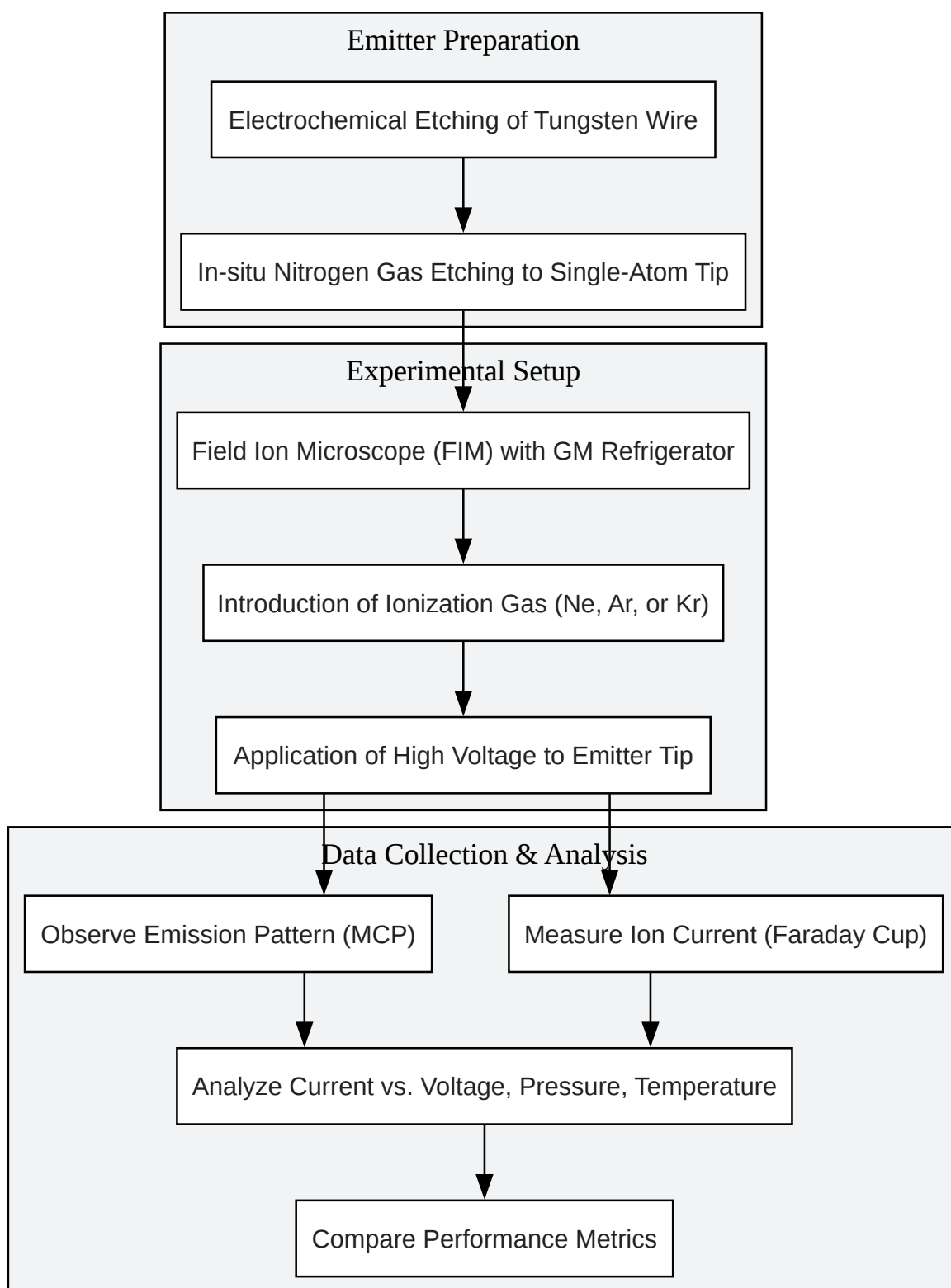
- The FIM chamber is evacuated to a high vacuum.
- The desired ionization gas (neon, argon, or krypton) is introduced into the chamber individually.
- A high voltage is applied to the emitter tip to induce field ionization of the gas atoms.

4. Data Acquisition:

- Ion emission patterns are observed using a multichannel plate (MCP) detector.
- Ion emission currents are measured with a Faraday cup.
- Measurements of emission current are recorded at various tip temperatures, gas pressures, and ion extraction voltages to determine the optimal operating conditions for each gas.

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparison of neon, argon, and krypton ion emissions from a gas field ionization source.



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Caption: Experimental workflow for comparing Ne, Ar, and Kr ion emissions.

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References

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